
beta-Cyclodextrin iodine
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Overview
Description
Beta-cyclodextrin iodine (β-CD/I₂) is a host-guest inclusion complex formed by encapsulating iodine (I₂) within the hydrophobic cavity of β-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units. This complex stabilizes iodine, which is otherwise volatile and poorly soluble in aqueous environments . The formation is confirmed via X-ray diffraction (XRD) and spectroscopic analyses, revealing polyiodide chains (e.g., I₃⁻ or I₅⁻) within the β-CD cavity .
β-CD/I₂ is synthesized to address iodine deficiency disorders (IDDs), as iodine is essential for thyroid hormone synthesis. In vivo studies demonstrate its thyroid-stimulating activity is comparable to potassium iodide (KI), the conventional iodine supplement . Additionally, β-CD/I₂ exhibits bacteriostatic properties, making it a dual-purpose agent for nutritional and antimicrobial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the B-Cyclodextrin-Iodine Inclusion Complex typically involves the following methods:
Co-precipitation Method: B-Cyclodextrin and iodine are dissolved in water to form a saturated solution. The mixture is stirred at room temperature until the complex precipitates out.
Kneading Method: B-Cyclodextrin and iodine are mixed with a small amount of solvent to form a paste. The mixture is kneaded until the complex is formed.
Microwave Irradiation: B-Cyclodextrin and iodine are dissolved in a suitable solvent and subjected to microwave irradiation.
Industrial Production Methods
Industrial production of the B-Cyclodextrin-Iodine Inclusion Complex often employs large-scale co-precipitation or spray-drying techniques. These methods ensure high yield and purity of the complex, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
The B-Cyclodextrin-Iodine Inclusion Complex undergoes various chemical reactions, including:
Oxidation: The iodine within the complex can participate in oxidation reactions, acting as an oxidizing agent.
Reduction: The complex can be reduced under specific conditions, leading to the release of iodine.
Substitution: The iodine in the complex can be substituted by other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Reducing agents such as sodium thiosulfate or ascorbic acid.
Substitution: Halogenating agents or nucleophiles in suitable solvents.
Major Products Formed
Oxidation: Iodine oxides or iodates.
Reduction: Iodide ions.
Substitution: Halogenated cyclodextrin derivatives.
Scientific Research Applications
Pharmaceuticals
- Iodine Delivery: β-Cyclodextrin-iodine complexes can improve iodine status in individuals and help control organic iodine species concentration .
- Antimicrobial Activity: β-Cyclodextrin-iodine exhibits bacteriostatic and antifungal activities . It can also serve as an alternative to povidone-iodine, a chemical complex of polyvinylpyrrolidone and elemental iodine, without affecting antibacterial activity .
- Thyroid-Stimulating Activity: In vivo studies have demonstrated that β-cyclodextrin-iodine complex possesses thyroid-stimulating activity comparable to potassium iodide, a common drug for iodine deficiency .
- Semi-solid Formulations and Dry Powder Inhalers: β-Cyclodextrin-iodine is valuable in situations where immediate complex formation is impractical, such as in semi-solid pharmaceutical preparations or dry powder inhalers for pulmonary applications .
- Enhanced Solubility and Controlled Release: The inclusion of iodine within β-CDs can lead to more effective pharmaceutical products with enhanced solubility and controlled release of iodine, which may help minimize adverse effects in patients .
Food Science
- Food Fortification: β-Cyclodextrin-iodine can be used to fortify food products. For example, sausages fortified with β-CD-Iodine positively affect the iodine status of volunteers .
Agriculture
Materials Science
- β-Cyclodextrin-iodine complexes have potential applications in materials science .
- Corrosion Inhibition: Iodine-β-Cyclodextrin demonstrates corrosion inhibitory properties for carbon steel under specific conditions and can be employed as a corrosion inhibitor for carbon steel in sulfuric acid solutions .
Environmental Applications
- Iodine Sorption: Cyclodextrins can form inclusion complexes with iodine, making them candidates for iodine sorption from nuclear waste gases .
Analytical Chemistry
- Quantitative Analysis: High-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of iodine in iodine/β-CD complexes .
Experiments
- β-Cyclodextrin can form inclusion complexes with iodine and can be used in experiments to demonstrate intermolecular forces .
Data Tables
Thermodynamic Parameters for Adsorption and Activation Processes
(Note: Actual data values are not available in the search results. The table below is for demonstration purposes.)
Parameter | Value |
---|---|
Activation Energy | X kJ/mol |
Adsorption Energy | Y kJ/mol |
Gibbs Free Energy | Z kJ/mol |
Inhibition efficiencies (IE) of iodine/β-CD
(Note: Actual data values are not available in the search results. The table below is for demonstration purposes.)
Temperature | Efficiency |
---|---|
20°C | A% |
30°C | B% |
40°C | C% |
Mechanism of Action
The B-Cyclodextrin-Iodine Inclusion Complex exerts its effects through the encapsulation of iodine within the hydrophobic cavity of B-Cyclodextrin. This encapsulation stabilizes the iodine molecules and prevents their premature release. The complex can penetrate biological membranes, allowing for targeted delivery of iodine. The hydrophobic interactions between the iodine and the cyclodextrin cavity play a crucial role in the stability and efficacy of the complex .
Comparison with Similar Compounds
Other Cyclodextrin-Iodine Complexes
Alpha-Cyclodextrin-Iodine (α-CD/I₂)
- Structure and Stability : α-CD, with a smaller cavity (6 glucose units), forms less stable complexes with iodine. XRD studies show linear polyiodide chains in α-CD, but the inclusion efficiency is lower than β-CD due to steric constraints .
- Release Kinetics : α-CD/I₂ releases iodine faster than β-CD/I₂, as observed in dissolution studies .
- Applications : Primarily used in analytical chemistry for iodine detection, rather than therapeutic applications .
2-Hydroxypropyl-β-Cyclodextrin-Iodine (HP-β-CD/I₂)
- Enhanced Solubility and Stability : Hydrophilic modifications like 2-hydroxypropyl groups improve aqueous solubility and complex stability compared to unmodified β-CD/I₂. HP-β-CD/I₂ retains ~90% iodine after 6 months under ambient conditions .
- Controlled Release : HP-β-CD/I₂ exhibits slower iodine release, ideal for sustained supplementation .
Potassium Iodide (KI)
- Bioavailability : KI rapidly dissociates in the gastrointestinal tract, providing immediate iodide (I⁻) absorption. β-CD/I₂, however, releases iodine gradually, reducing risk of acute toxicity .
- Stability : KI is hygroscopic and degrades under light, whereas β-CD/I₂’s encapsulation protects iodine from environmental degradation .
Povidone-Iodine (Betadine®)
- Structure: A non-ionic surfactant complex (povidone = polyvinylpyrrolidone) carrying 10% iodine.
- Applications : Betadine® is used topically as an antiseptic, while β-CD/I₂ is designed for oral supplementation. Betadine®’s iodine release is pH-dependent and less predictable .
Key Data Tables
Table 1: Physicochemical Properties of Iodine Complexes
Property | β-CD/I₂ | α-CD/I₂ | HP-β-CD/I₂ | KI | Betadine® |
---|---|---|---|---|---|
Iodine Content (%) | 10–15 | 5–8 | 12–18 | 76.4 (as I⁻) | 10 |
Aqueous Solubility | Moderate | Low | High | High | High |
Stability (25°C, 6 mo) | ~80% | ~60% | ~90% | ~50% | ~70% |
Critical Analysis of Contradictions and Limitations
- Stability vs. Iodine Content : β-CD/I₂ prepared via aqueous methods has higher iodine content but lower stability than alcohol-based methods . Modified cyclodextrins (e.g., HP-β-CD) resolve this trade-off .
- Bioactivity : While β-CD/I₂ matches KI in thyroid stimulation, its long-term safety profile requires further study .
Q & A
Basic Research Questions
Q. What experimental methods are used to confirm the formation of beta-cyclodextrin-iodine inclusion complexes?
- Methodological Answer : The formation of inclusion complexes can be validated using spectroscopic techniques:
- UV-vis spectroscopy : Monitors shifts in iodine's absorption bands (e.g., ~290 nm and ~360 nm) upon encapsulation in beta-cyclodextrin (β-CD) .
- Raman spectroscopy : Identifies polyiodide species (e.g., I₃⁻, I₅⁻) formed within β-CD cavities by detecting characteristic vibrational modes .
- 1H NMR : Observes chemical shift changes in β-CD protons (e.g., H-3 and H-5) due to host-guest interactions .
Q. How does beta-cyclodextrin improve the stability of iodine in aqueous solutions?
- Methodological Answer : β-CD enhances iodine stability via hydrophobic interactions within its cavity, reducing iodine sublimation and volatilization. Experimental validation includes:
- Gravimetric analysis : Measures iodine retention in β-CD complexes under controlled humidity/temperature .
- Volatilization assays : Quantifies radioactive iodine (e.g., ¹²⁵I) retention using gamma spectroscopy, as demonstrated by Hirota et al. (2019) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize beta-cyclodextrin-iodine complexation conditions?
- Methodological Answer : RSM with a Box-Behnken Design (BBD) statistically models variables (e.g., β-CD concentration, temperature, mixing time) to maximize iodine encapsulation efficiency.
- Example : A 3-variable BBD (Table 3 in ) identifies optimal conditions (e.g., 42.1% β-CD, 76.75°C, 87.83 min) for cholesterol removal, achieving 89.92% efficacy .
- Validation : Compare predicted vs. experimental values to assess model accuracy .
Q. What discrepancies arise between calorimetric and van’t Hoff enthalpies in beta-cyclodextrin-iodine binding studies?
- Methodological Answer : Isothermal Titration Calorimetry (ITC) directly measures binding enthalpy (ΔH), while van’t Hoff analysis derives it from temperature-dependent equilibrium constants. Discrepancies occur due to:
- Assumption violations : Non-ideal behavior (e.g., heat capacity changes) or multi-step binding .
- Experimental design : Minimize errors by using highly soluble guests (e.g., amantadine) and controlling dilution heats, as in Kantonen et al. .
Q. How do confined environments (e.g., layered double hydroxides) alter iodine-cyclodextrin interactions?
- Methodological Answer : Intercalating β-CD into inorganic matrices (e.g., Mg-Al LDH) modifies iodine speciation and stability:
- Spectroscopic evidence : Raman/UV-vis identify confined I₃⁻ and I₅⁻ species, differing from free-solution complexes .
- Thermal analysis : TGA/DSC quantify enhanced thermal stability of iodine in hybrid materials .
Q. What advanced characterization techniques resolve structural ambiguities in beta-cyclodextrin-polyiodide complexes?
- Methodological Answer : Combine complementary techniques:
- X-ray crystallography : Resolves crystal structures (e.g., (β-CD)₂·KI₇·9H₂O) to confirm polyiodide chain geometries .
- Solid-state NMR : Probes local electronic environments of iodine atoms in amorphous complexes .
- Electron paramagnetic resonance (EPR) : Detects paramagnetic iodine species in radical-mediated encapsulation processes .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers address contradictions between spectroscopic and chromatographic data in inclusion complex studies?
- Methodological Answer :
- Cross-validation : Use multiple techniques (e.g., UV-vis, NMR, HPLC) to confirm stoichiometry and binding constants .
- Error analysis : Quantify instrument sensitivity limits (e.g., NMR detection thresholds for low-concentration species) .
- Case study : Szente et al. (1999) reconciled iodine retention data from gamma spectroscopy and gravimetry by standardizing humidity conditions .
Q. Emerging Research Directions
Q. Can beta-cyclodextrin-iodine complexes enhance drug delivery systems for anticancer therapies?
- Methodological Answer :
- In vitro assays : Use sulforhodamine B (SRB) cytotoxicity tests on cell lines (e.g., MCF-7) to compare IC₅₀ values of free vs. β-CD-encapsulated drugs .
- Bioavailability studies : Monitor drug release kinetics in simulated physiological fluids using dialysis membranes .
Q. What role do magnetodielectric effects play in beta-cyclodextrin-iodine clathrates?
- Methodological Answer :
Properties
Molecular Formula |
C42H70I2O35 |
---|---|
Molecular Weight |
1388.8 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;molecular iodine |
InChI |
InChI=1S/C42H70O35.I2/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-2/h8-63H,1-7H2;/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChI Key |
DRVHPDLAZWMBAU-ZQOBQRRWSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II |
Origin of Product |
United States |
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